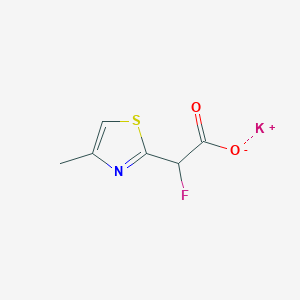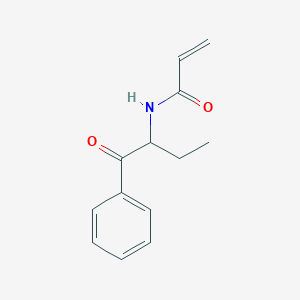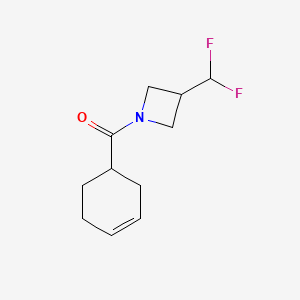
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. Thiazole synthesis involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides thiazoles in very good yields under mild reaction conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activity
- Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, synthesized using a compound structurally similar to Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, showed promising antimicrobial activity, particularly against mycobacteria (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
- DNA Binding and Antibacterial Properties : Compounds derived from thiazole structures, closely related to Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, demonstrated significant in vitro antibacterial activity and affinity towards DNA double helix (Kamat, Santosh, & Nayak, 2019).
Photodegradation Studies
- Photo-degradation Analysis : A study on the photo-degradation behavior of a pharmaceutical compound with a thiazole structure similar to the mentioned potassium compound, found that it degraded into a primary photo-degradation product when exposed to visible light, revealing insights into the stability and degradation pathways of such compounds (Wu, Hong, & Vogt, 2007).
Potential in Herbicide Development
- Herbicide Inhibition : Research on protoporphyrinogen oxidase inhibitors, using compounds structurally akin to Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, resulted in the identification of potent inhibitors with potential applications in herbicide development (Zuo et al., 2013).
Application in PET Imaging
- Positron Emission Tomography (PET) Imaging : A study focusing on 2-fluoromethyl analogs of thiazole compounds found one particular compound with high affinity for metabotropic glutamate subtype-5 receptors (mGluR5s), making it a potential candidate for PET imaging of mGluR5 in human subjects (Siméon et al., 2007).
Fluorescence Studies
- Fluorescence Characteristics : Research on pyridylthiazoles, compounds with structural similarities to the potassium compound, demonstrated their potential as highly luminescent materials suitable for metal sensing and as laser dyes (Grummt et al., 2007).
Direcciones Futuras
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Given their wide range of biological activities, thiazole derivatives continue to be an area of interest for the development of new drugs .
Propiedades
IUPAC Name |
potassium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.K/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIBQUVJLFKQE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(=O)[O-])F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FKNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)
![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)

